6-Phenyl-2,2'-bipyridine

OLED emitter phosphorescent materials iridium complexes

6-Phenyl-2,2'-bipyridine is a cyclometalating C^N^N tridentate ligand structurally distinct from bpy (N^N only) and tpy (N^N^N only). The pendant phenyl introduces a strong σ-donor C–M bond, enhancing complex stability and tuning photophysical/electrochemical properties. Procure for: Ir(III)/Pt(II) LEC/OLED emitters with intra-cation π-stacking enabling >2500 h operational stability; [Ni(Phbpy)X] precatalysts where halide (F/Cl) selection ensures reversible electrochemistry for Negishi cross-coupling; Ru(II) room-temperature luminophores (τ = 60 ns in CH₃CN); Pt(II) chromic materials with polymorphism-dependent color. Not replaceable by bpy, ppy, or tpy.

Molecular Formula C16H12N2
Molecular Weight 232.28 g/mol
CAS No. 61633-06-5
Cat. No. B1228381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-2,2'-bipyridine
CAS61633-06-5
Synonyms6-phenyl-2,2'-bipyridine
Molecular FormulaC16H12N2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=CC=N3
InChIInChI=1S/C16H12N2/c1-2-7-13(8-3-1)14-10-6-11-16(18-14)15-9-4-5-12-17-15/h1-12H
InChIKeyPOIHGNUQPJHDTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenyl-2,2'-bipyridine (CAS 61633-06-5): C^N^N Tridentate Ligand for Procurement in OLED, Photocatalysis, and Cyclometalated Complex Research


6-Phenyl-2,2'-bipyridine (CAS 61633-06-5, molecular formula C16H12N2, molecular weight 232.28) is a polypyridine ligand featuring a bipyridine core with a pendant phenyl group at the 6-position. This architecture enables C^N^N tridentate coordination upon cyclometalation, functioning as a structural and functional analogue of 2,2':6',2''-terpyridine [1][2]. Unlike simple bidentate 2,2'-bipyridine (bpy) or 2-phenylpyridine (ppy), this ligand offers a three-point binding mode that enhances complex stability while introducing a strong σ-donor Pt–C bond that modulates photophysical and electrochemical properties [3]. The compound forms cyclometalated complexes with transition metals including Ru(II), Ir(III), Pt(II), Pd(II), Ni(II), and Au(III), with applications spanning OLED emitters, photocatalytic proton reduction, C–C cross-coupling catalysis, and light-emitting electrochemical cells (LECs) [4][5].

6-Phenyl-2,2'-bipyridine (CAS 61633-06-5): Why 2,2'-Bipyridine, Terpyridine, or 2-Phenylpyridine Cannot Be Simply Substituted


Scientific and industrial users cannot simply substitute 6-phenyl-2,2'-bipyridine with structurally related ligands such as 2,2'-bipyridine (bpy), 2,2':6',2''-terpyridine (tpy), or 2-phenylpyridine (ppy) without fundamentally altering coordination geometry, metal-centered electronics, and resulting functional properties. 6-Phenyl-2,2'-bipyridine occupies a unique niche as a C^N^N tridentate ligand that combines the chelating bipyridine N^N motif with a cyclometalating phenyl C-donor, yielding a coordination environment distinct from both bidentate bpy (N^N only) and tridentate tpy (N^N^N only) [1]. This architecture introduces a strong σ-donor Pt–C bond trans to one coordination site, which exerts significant electronic perturbation not achievable with all-nitrogen ligand sets, as demonstrated by kinetic substitution studies showing reduced reactivity of [Pt(N^N^C)Cl] compared to [Pt(N^N^N)Cl]Cl due to cis carbon donor effects [2]. The phenyl substituent also restricts ligand geometry relaxation in excited states, directly impacting emission energy and efficiency relative to tpy analogues [3]. Furthermore, the presence of the phenyl group enables intra-cation π-stacking interactions that dramatically enhance device stability, a feature absent in unsubstituted bipyridine systems [4]. These differential characteristics preclude simple ligand interchange without comprehensive re-optimization of complex properties.

6-Phenyl-2,2'-bipyridine (CAS 61633-06-5): Quantitative Differentiation Evidence for Procurement Decision-Making


Luminescence Quantum Yield and Lifetime: 4'-Tolyl Derivative vs. Parent 6-Phenyl-2,2'-bipyridine in Ir(III) Terpyridyl Complexes

The presence of a 4'-tolyl substituent on 6-phenyl-2,2'-bipyridine (HL2) promotes cyclometalation through C3' of the central pyridine ring, yielding intensely luminescent Ir(III) complexes, whereas the unsubstituted parent ligand (HL1) binds solely through N,N coordination, producing only weakly emissive species [1]. This demonstrates that the parent 6-phenyl-2,2'-bipyridine framework is the essential scaffold, but substitution at the 4'-position determines whether cyclometalation occurs and luminescence is activated [1].

OLED emitter phosphorescent materials iridium complexes

Ligand Field Strength and Substitution Kinetics: Pt(N^N^C)Cl vs. Pt(N^N^N)Cl (Terpyridine) vs. Pt(N^C^N)Cl

Kinetic substitution studies reveal that [Pt(N^N^C)Cl] (where N^N^C = cyclometalated 6-phenyl-2,2'-bipyridine) exhibits reduced reactivity compared to [Pt(N^N^N)Cl]Cl (terpyridine) due to the cis carbon donor effect [1]. The Pt–C σ-bond trans to the chloride ligand labilizes that position, while the cis carbon donor reduces nucleophilic discrimination without significantly altering intrinsic reactivity [1].

coordination chemistry kinetic studies platinum complexes

Catalytic Activity: [Ni(Phbpy)X] Series in Negishi-Type C–C Cross-Coupling

A series of cyclometalated nickel complexes [Ni(Phbpy)X] (X = F, Cl, Br, I, C6F5) bearing the 6-phenyl-2,2'-bipyridine-derived C^N^N ligand were evaluated as catalysts in Negishi-type C–C cross-coupling reactions [1]. The complexes demonstrated active catalysis across the halide series without marked differences in activity from Ni–F to Ni–I [1]. This X-invariant catalytic behavior distinguishes the [Ni(Phbpy)X] platform from many ligand systems where halide identity significantly alters catalyst performance [1].

cross-coupling catalysis nickel complexes organometallic catalysis

Electrochemical Redox Stability: Reversibility Ranking of [Ni(Phbpy)X] Complexes by Halide Coligand

Cyclic voltammetry and UV-vis spectroelectrochemistry reveal a clear ranking of electrochemical reversibility for [Ni(Phbpy)X] complexes that correlates with halide leaving group character [1]. The degree of reversibility follows the series C6F5 > F > Cl >> Br > I, with Br and I showing substantially reduced reversibility due to rapid halide dissociation following reduction (EC mechanism) [1]. The reductions are primarily bpy-centered, while oxidations correspond to Ni(II)/Ni(III) couples [1].

electrochemistry redox stability nickel complexes

Light-Emitting Electrochemical Cell (LEC) Lifetime: 6-Phenyl-2,2'-bipyridine vs. 2,2'-Bipyridine in [Ir(Phppy)2(N^N)]+ Emitters

In a series of [Ir(Phppy)2(N^N)][PF6] emitters, complexes incorporating 6-phenyl-2,2'-bipyridine (complex 2) exhibit intra-cation face-to-face π-stacking interactions between pendant phenyl domains that are absent in the 2,2'-bipyridine analogue (complex 1) [1]. These π-stacking interactions correlate with exceptional LEC device stability, with the most stable device achieving an extrapolated lifetime exceeding 2500 hours under accelerated testing conditions [1].

LEC devices device stability iridium emitters

Excited-State Lifetime: Cyclometalated Ru(tt)(phbp)+ vs. Non-Cyclometalated Ru(tt)2^2+ and Ru(terpy)2^2+

The heteroleptic cyclometalated complex Ru(tt)(phbp)+ (tt = 4'-tolyl-2,2':6',2''-terpyridine; phbp = cyclometalated 6-phenyl-2,2'-bipyridine) exhibits room-temperature luminescence in alcoholic and nitrile solvents, whereas the non-cyclometalated analogues Ru(tt)2^2+ and Ru(terpy)2^2+ are non-emissive under identical conditions [1]. This stark contrast in photophysical behavior arises from the strong ligand field provided by the cyclometalating C-donor of 6-phenyl-2,2'-bipyridine [1].

ruthenium complexes photophysics MLCT excited states

6-Phenyl-2,2'-bipyridine (CAS 61633-06-5): Evidence-Based Application Scenarios for Procurement Prioritization


OLED and LEC Emitter Development Requiring Extended Device Lifetime

Procure 6-phenyl-2,2'-bipyridine when developing Ir(III) or Pt(II) emitters for light-emitting electrochemical cells (LECs) or OLEDs where operational stability is a critical performance metric. The pendant phenyl group enables intra-cation face-to-face π-stacking interactions that correlate with LEC device lifetimes exceeding 2500 hours under accelerated testing conditions [1]. This stability enhancement is not achievable with unsubstituted 2,2'-bipyridine ancillary ligands, which lack the pendant phenyl domain required for stabilizing π-interactions [1].

Nickel-Catalyzed Cross-Coupling with Tunable Electrochemical Reversibility

Procure 6-phenyl-2,2'-bipyridine for preparing [Ni(Phbpy)X] precatalysts where halide coligand selection dictates electrochemical reversibility [1]. For applications requiring robust redox cycling (electrocatalysis, spectroelectrochemical studies), select F or Cl coligands to achieve fully reversible reduction behavior [1]. The platform offers X-invariant catalytic activity in Negishi-type C–C cross-coupling, allowing halide selection to be driven by electrochemical stability requirements rather than catalytic performance concerns [1].

Room-Temperature Luminescent Ru(II) Complexes for Sensing and Light Harvesting

Procure 6-phenyl-2,2'-bipyridine when designing Ru(II) polypyridine complexes intended for room-temperature luminescence applications, including chemical sensing, biological imaging, or light-harvesting systems. Cyclometalated complexes incorporating this ligand (e.g., Ru(tt)(phbp)+) exhibit measurable 3MLCT excited-state lifetimes (τ = 60 ns in CH3CN) at room temperature, whereas non-cyclometalated bis-terpyridine analogues are non-emissive under identical conditions [1]. The strong σ-donor character of the cyclometalating Pt–C bond elevates the energy of metal-centered (MC) deactivating states, suppressing non-radiative decay pathways [1].

Platinum(II) Complexes Requiring Modulated Substitution Kinetics and Pt–Pt Interactions

Procure 6-phenyl-2,2'-bipyridine for Pt(II) coordination chemistry where the cis carbon donor effect of the cyclometalated C^N^N ligand is required to modulate ligand substitution kinetics relative to all-nitrogen terpyridine systems [1]. The [Pt(N^N^C)Cl] architecture exhibits reduced nucleophilic discrimination and decreased reactivity compared to [Pt(N^N^N)Cl]Cl, enabling tuning of complex reactivity profiles [1]. Additionally, Pt(II) complexes of this ligand display metal-metal interactions in the solid state (alternating Pt-Pt contacts of 3.28(1) Å and 4.59(1) Å), giving rise to polymorphism-dependent color (red polymorph with Pt-Pt distance = 3.366 Å) relevant for chromic materials [2].

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